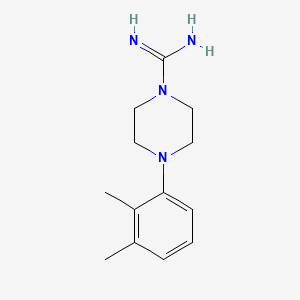

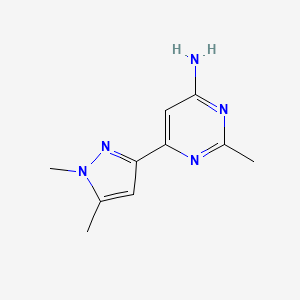

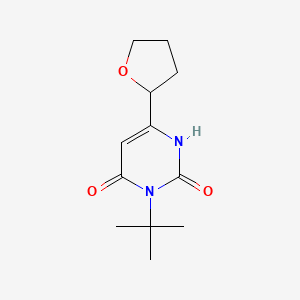

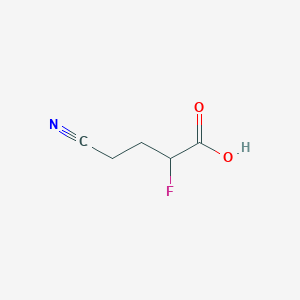

4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(2,3-Dimethylphenyl)piperazine-1-carboximidamide, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts .Applications De Recherche Scientifique

Constrained Analogues of Tocainide

- Research has been conducted on the development of conformationally restricted analogues of tocainide, such as 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide. These compounds were designed as voltage-gated skeletal muscle sodium channel blockers and showed an increase in potency and use-dependent block, indicating potential as antimyotonic agents (Catalano et al., 2008).

Organic Cation Hydrogensulfates Synthesis and Characterization

- The synthesis and characterization of organic cation hydrogensulfates, including the study of 1-(2,5-dimethylphenyl)piperazine and 1-(2,3-dimethylphenyl)piperazine derivatives, were reported. These studies involved X-ray diffraction, thermal analysis, spectroscopic investigations (IR and NMR), and the evaluation of electronic properties, contributing valuable insights into the structural and electronic characteristics of these compounds (Arbi et al., 2017).

Antibacterial, Antifungal, and Anthelmintic Activity Screening

- A series of sulfonamides and alkylated piperazine derivatives were synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some compounds demonstrated significant biological activities, and the study also explored their potential for latent fingerprint analysis, indicating diverse applications beyond biological activity (Khan et al., 2019).

Synthesis of 1-(2,3-Dimethylphenyl)piperazine

- The synthesis of 1-(2,3-dimethylphenyl)piperazine, an important intermediate for α1-receptor antagonist compounds, was achieved through a process involving diethanolamine halogenation and reaction with 2,3-dimethylaniline. This synthesis route was noted for its convenience, efficiency, and environmental friendliness, promising utility in commercial production (Zhou Xin, 2007).

Dioxidomolybdenum(VI) and Dioxidouranium(VI) Complexes Study

- Research into dioxidomolybdenum(VI) and dioxidouranium(VI) complexes involving a tetradentate ligand demonstrated their use as catalysts in the oxidative bromination of thymol. This study not only showcased a functional mimic of haloperoxidases but also highlighted the complexes' efficacy as homogeneous catalysts for bromination reactions, offering insights into their potential applications in synthetic chemistry (Maurya et al., 2019).

Propriétés

IUPAC Name |

4-(2,3-dimethylphenyl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4/c1-10-4-3-5-12(11(10)2)16-6-8-17(9-7-16)13(14)15/h3-5H,6-9H2,1-2H3,(H3,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLHOFNHCLMAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)